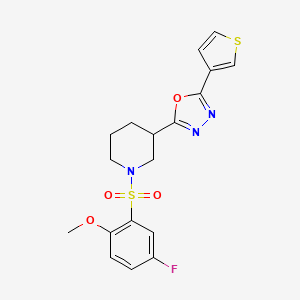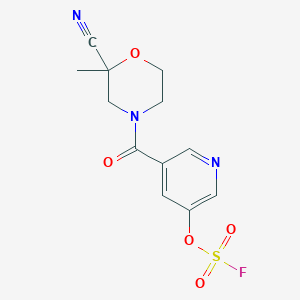![molecular formula C28H25FN4O3S B2531606 N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 892385-42-1](/img/structure/B2531606.png)
N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Radiosynthesis and PET Imaging
N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide and its derivatives have been studied for their potential in radiosynthesis and positron emission tomography (PET) imaging. A notable compound in this category, DPA-714, has been synthesized with fluorine-18 to enable in vivo imaging using PET. This compound is a part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. The synthesis of [18F]DPA-714 was automated and resulted in a high yield of the radioligand, suitable for PET imaging to study microglia activation and neuroinflammation (Dollé et al., 2008).
Biological Evaluation and Ligand Binding
Further research into derivatives of this compound has shown their high in vitro affinity for the translocator protein 18 kDa (TSPO), indicating their potential as in vivo PET-radiotracers for neuroinflammation. A series of fluoroalkyl- and fluoroalkynyl- analogues demonstrated subnanomolar affinity for TSPO, comparable to DPA-714, confirming their potential in biological evaluations and ligand binding studies (Damont et al., 2015).
Synthesis and Anti-inflammatory Activity
Compounds related to this compound have been synthesized for their potential anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were created and showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Antipsychotic Potential
Investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to this compound, have shown an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, differentiating them from clinically available antipsychotic agents, and indicating their unique mechanism of action and potential therapeutic application (Wise et al., 1987).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-15-4-9-21(10-16(15)2)31-24(35)14-37-28-23-11-22-19(13-34)12-30-17(3)25(22)36-27(23)32-26(33-28)18-5-7-20(29)8-6-18/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUTZVDYIUOLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)



![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)
![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)
![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)